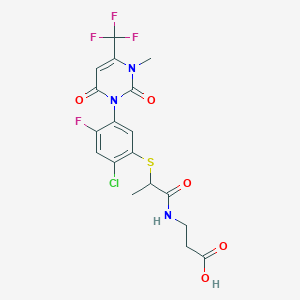

Tiafenacil Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tiafenacil Acid is a recently developed herbicide belonging to the pyrimidinedione chemical class. It is known for its protoporphyrinogen oxidase-inhibiting properties, which make it effective in controlling a variety of weeds. This compound is characterized by its low toxicity to humans and its ability to inhibit the growth of glyphosate-resistant weeds .

Métodos De Preparación

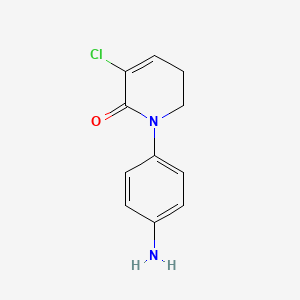

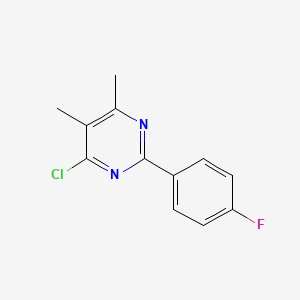

Synthetic Routes and Reaction Conditions: The synthesis of Tiafenacil Acid involves several steps, including the formation of its core structure, which consists of an amide and pyrimidinedione with a β-amino acid backbone. The synthetic route typically involves the use of various reagents and solvents such as acetone, dichloromethane, ethyl acetate, and dimethylformamide . The reaction conditions often include solid phase extraction and chromatographic procedures to ensure the purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and efficacy of the herbicide. The production methods are designed to be environmentally friendly and cost-effective, utilizing advanced technologies to minimize waste and energy consumption .

Análisis De Reacciones Químicas

Types of Reactions: Tiafenacil Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its function as a herbicide, as they enable the compound to interact with and inhibit the target enzymes in weeds .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions often involve controlled temperatures and pH levels to optimize the reaction rates and yields .

Major Products Formed: The major products formed from the reactions of this compound include its metabolites, which are crucial for its herbicidal activity. These metabolites are formed through the breakdown of the parent compound and play a significant role in its overall efficacy .

Aplicaciones Científicas De Investigación

Tiafenacil Acid has a wide range of scientific research applications In chemistry, it is used as a model compound for studying protoporphyrinogen oxidase inhibition In biology, it is used to study the effects of herbicides on plant physiology and biochemistryIn industry, this compound is used in the formulation of herbicides for agricultural use .

Mecanismo De Acción

The mechanism of action of Tiafenacil Acid involves the inhibition of protoporphyrinogen oxidase, an enzyme crucial for the biosynthesis of chlorophyll in plants. By inhibiting this enzyme, this compound causes the accumulation of protoporphyrin IX, which leads to the generation of reactive oxygen species and subsequent cell membrane damage in weeds. This ultimately results in the death of the targeted weeds .

Comparación Con Compuestos Similares

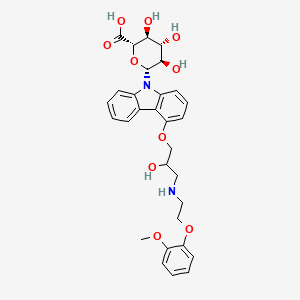

Similar Compounds: Similar compounds to Tiafenacil Acid include other protoporphyrinogen oxidase inhibitors such as saflufenacil and flumioxazin. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .

Uniqueness: this compound is unique due to its low toxicity to humans and its effectiveness against glyphosate-resistant weeds. Its chemical structure allows for a more targeted inhibition of protoporphyrinogen oxidase, making it a valuable tool in modern agriculture .

Propiedades

IUPAC Name |

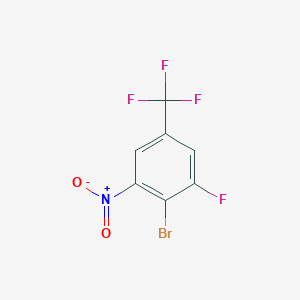

3-[2-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenyl]sulfanylpropanoylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClF4N3O5S/c1-8(16(30)24-4-3-15(28)29)32-12-6-11(10(20)5-9(12)19)26-14(27)7-13(18(21,22)23)25(2)17(26)31/h5-8H,3-4H2,1-2H3,(H,24,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGCUABCJSSGBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC(=O)O)SC1=C(C=C(C(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClF4N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone](/img/structure/B13430657.png)

![[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate](/img/structure/B13430684.png)

![2'-Deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine](/img/structure/B13430698.png)

![(2S)-1-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13430715.png)

![4-[[2-Methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B13430718.png)

![sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate](/img/structure/B13430743.png)